molecular formula C14H13N5O3S B2801402 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863500-89-4

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

Cat. No.: B2801402
CAS No.: 863500-89-4
M. Wt: 331.35
InChI Key: JPUVSOJQLKGRBP-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological implications based on existing research.

Compound Overview

  • IUPAC Name : Methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
  • Molecular Formula : C14H13N5O3S
  • Molecular Weight : 331.35 g/mol
  • CAS Number : 863500-89-4

Structural Characteristics

The compound features a triazolopyrimidine core with a methoxyphenyl substituent and a thioacetate group. The presence of the methoxy group is crucial as it can enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to be effective against various pathogenic bacteria such as E. coli and S. aureus due to their ability to disrupt microbial cell functions . The presence of the thiol group in this compound may also contribute to its antimicrobial efficacy.

Anticancer Activity

The triazolo[4,5-d]pyrimidine scaffold is recognized for its potential anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For example, structural modifications in similar triazole derivatives have led to significant cytotoxic activities against leukemia cells with IC50 values indicating potent effects . The specific mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell survival.

Anti-inflammatory and Antioxidant Effects

Some studies suggest that triazole derivatives possess anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines. This could be particularly beneficial in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Structural Feature Effect on Activity
Methoxy GroupEnhances lipophilicity and antimicrobial activity
Thiol GroupContributes to antioxidant properties
Triazole RingEssential for anticancer activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated several triazolo derivatives against Staphylococcus aureus and found that modifications at the thiol position significantly increased antibacterial potency.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics.

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-21-10-5-3-9(4-6-10)19-13-12(17-18-19)14(16-8-15-13)23-7-11(20)22-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUVSOJQLKGRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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